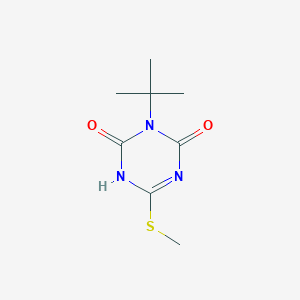

3-(tert-Butyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione

Description

Properties

Molecular Formula |

C8H13N3O2S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

3-tert-butyl-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione |

InChI |

InChI=1S/C8H13N3O2S/c1-8(2,3)11-6(12)9-5(14-4)10-7(11)13/h1-4H3,(H,9,10,12,13) |

InChI Key |

FWRITIJOCHMKJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=O)NC(=NC1=O)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group undergoes nucleophilic substitution with primary amines under microwave irradiation, enabling derivatization.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Microwave Power | 400 W |

| Temperature | 70°C |

| Reaction Time | 0.5 hours |

| Solvent | Solvent-free |

Example :

Substitution with 4-ethylbenzylamine yields 3-(4-Ethylbenzyl)-1-(4-methoxybenzyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione derivatives with 93–98% yields .

Nitration and Ring Modification

Nitration of structurally similar triazines (e.g., 6-methyl-1,3,5-triazine-2,4(1H,3H)-dione) under strong acidic conditions leads to:

-

Ring-opening : Formation of cyanuric acid (2,4,6-trihydroxy-1,3,5-triazine) .

-

Functionalization : Introduction of nitro groups at the methylthio position in dimethoxy-triazine derivatives .

Conditions :

-

HNO₃/H₂SO₄ mixture

-

Temperature: 0–5°C

Comparative Reactivity with Analogues

The tert-butyl group enhances steric hindrance, reducing reactivity at the 3-position compared to smaller substituents. Key comparisons:

| Compound | Substituent | Reactivity at -SMe |

|---|---|---|

| 3-Methyl-6-(methylthio)-1,3,5-triazine | Methyl | High |

| 3-tert-Butyl-6-(methylthio)-1,3,5-triazine | tert-Butyl | Moderate |

This steric effect is critical in designing selective reactions .

Scientific Research Applications

3-(tert-Butyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential and applications.

Comparison with Similar Compounds

Research Findings and Data

Table 2: NMR Chemical Shifts (Selected Compounds)

Biological Activity

3-(tert-Butyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione, commonly referred to as terbuthylazine , is a compound belonging to the triazine family. It has garnered attention for its diverse biological activities, particularly in agricultural and pharmaceutical applications. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₈H₁₄N₄O₂

- Molecular Weight : 198.22 g/mol

- IUPAC Name : 6-(tert-butylamino)-3-methyl-1H-1,3,5-triazine-2,4-dione

- CAS Number : 2206682-85-9

Terbuthylazine primarily functions as a herbicide, inhibiting photosynthesis in plants by blocking the electron transport chain in photosystem II. This inhibition leads to the disruption of chlorophyll synthesis and ultimately plant death. Additionally, studies have indicated potential antimicrobial properties against various pathogens.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Herbicidal Activity | Inhibits photosynthesis in target plants by blocking photosystem II. |

| Antimicrobial Effects | Exhibits activity against bacteria and fungi; effective against certain pathogens. |

| Cytotoxicity | Shows potential cytotoxic effects on cancer cell lines in vitro. |

| Enzyme Inhibition | Inhibits specific enzymes such as acetylcholinesterase and others involved in cellular signaling. |

Case Studies and Research Findings

- Herbicidal Efficacy :

- Antimicrobial Properties :

- Cytotoxic Effects :

- Environmental Impact :

Q & A

Q. Q1: What are the key considerations for optimizing the synthesis of 3-(tert-Butyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione?

Methodological Answer: Synthesis optimization should focus on reaction parameters such as solvent polarity, temperature, and catalyst selection. For triazine-dione derivatives, polar aprotic solvents (e.g., DMF or acetonitrile) are often preferred due to their ability to stabilize intermediates. For example, tert-butyl substitution requires anhydrous conditions to prevent hydrolysis . Temperature control (typically 60–100°C) ensures regioselectivity in sulfur-containing substituents . Yield improvements can be achieved by monitoring reaction progress via HPLC or TLC, as incomplete cyclization is a common issue in triazine-dione synthesis .

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization should combine spectroscopic and chromatographic methods:

- NMR : Analyze tert-butyl protons (δ ~1.3 ppm, singlet) and methylthio groups (δ ~2.5 ppm, singlet).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the triazine-dione core .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, especially for sulfur and tert-butyl substituents .

Advanced Research Questions

Q. Q3: What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

Methodological Answer: Adopt a tiered approach:

Laboratory Studies : Measure hydrolysis rates under varying pH (4–9) and photolytic stability using UV-Vis spectroscopy. Triazine-diones with sulfur substituents often exhibit pH-dependent degradation .

Partition Coefficients : Determine log Kow (octanol-water) to assess bioaccumulation potential. Methylthio groups may increase hydrophobicity, requiring adjustments in solvent systems .

Ecotoxicology : Use Daphnia magna or algae models to evaluate acute toxicity, referencing OECD Test Guidelines 201/202 .

Q. Q4: How can researchers resolve contradictions in reported bioactivity data for triazine-dione derivatives?

Methodological Answer: Contradictions often arise from assay variability or impurity profiles. To address this:

Purity Assessment : Use LC-MS to verify compound purity (>95%) and rule out byproducts (e.g., des-methylthio derivatives) .

Standardized Assays : Replicate bioactivity studies (e.g., antimicrobial MIC assays) under controlled conditions (pH, temperature, inoculum size) .

Mechanistic Studies : Employ enzyme inhibition assays (e.g., kinase or protease targets) to isolate specific interactions, reducing noise from phenotypic screens .

Q. Q5: What computational methods are effective for predicting regioselectivity in triazine-dione functionalization?

Methodological Answer: Use density functional theory (DFT) to model reaction pathways:

- Electrophilic Substitution : Calculate Fukui indices to identify nucleophilic sites on the triazine ring. Methylthio groups direct electrophiles to adjacent positions .

- Transition State Analysis : Compare activation energies for tert-butyl vs. methylthio substituent interactions with reagents (e.g., alkyl halides) .

- Software Tools : Gaussian or ORCA for DFT; VMD for visualizing molecular orbitals .

Q. Q6: How can researchers design studies to investigate metabolic pathways of this compound in mammalian systems?

Methodological Answer:

In Vitro Models : Use liver microsomes (human or rodent) to identify Phase I metabolites (e.g., hydroxylation at tert-butyl or methylthio oxidation). Monitor via LC-MS/MS .

Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to track metabolic fate in vivo .

Enzyme Inhibition : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic routes .

Data Contradiction Analysis

Q. Q7: How should researchers address discrepancies in reported solubility profiles for triazine-dione derivatives?

Methodological Answer:

Standardize Solubility Protocols : Follow USP guidelines using buffered solutions (pH 1.2–6.8) and shake-flask methods. Methylthio groups may require surfactants (e.g., Tween-80) for dissolution .

Thermodynamic Analysis : Measure temperature-dependent solubility (Van’t Hoff plots) to differentiate intrinsic solubility from kinetic solubility .

Polymorph Screening : Use XRD or DSC to identify crystalline vs. amorphous forms, which significantly affect solubility .

Q. Table 1: Key Physicochemical Properties

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| log Kow | Shake-flask (pH 7.4) | 2.8 ± 0.3 | |

| Melting Point | DSC | 178–182°C | |

| Aqueous Solubility (25°C) | HPLC-UV | 0.12 mg/mL (pH 7.0) |

Q. Q8: What strategies mitigate variability in bioactivity data across research groups?

Methodological Answer:

Reference Standards : Use a common batch of the compound for cross-lab comparisons .

Assay Harmonization : Adopt CLSI guidelines for antimicrobial testing or MTT protocols for cytotoxicity .

Data Normalization : Report bioactivity relative to positive controls (e.g., ciprofloxacin for antibacterial assays) to account for inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.